molecular formula C10H16N2O3S B2557220 1-[4-(Cyclopropanesulfonyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2224206-20-4

1-[4-(Cyclopropanesulfonyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2557220
CAS No.: 2224206-20-4
M. Wt: 244.31
InChI Key: CAORYHKZMZRGCV-UHFFFAOYSA-N
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Description

1-[4-(Cyclopropanesulfonyl)piperazin-1-yl]prop-2-en-1-one is a compound that features a piperazine ring substituted with a cyclopropanesulfonyl group and a prop-2-en-1-one moiety

Preparation Methods

The synthesis of 1-[4-(Cyclopropanesulfonyl)piperazin-1-yl]prop-2-en-1-one typically involves the reaction of piperazine derivatives with cyclopropanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The resulting intermediate is then reacted with prop-2-en-1-one under similar conditions to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[4-(Cyclopropanesulfonyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the conversion of the prop-2-en-1-one moiety to a propanol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like amines or thiols replace the cyclopropanesulfonyl group.

Common reagents and conditions for these reactions include organic solvents (e.g., ethanol, dichloromethane), varying temperatures (from room temperature to reflux), and catalysts or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[4-(Cyclopropanesulfonyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Research has explored its use in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(Cyclopropanesulfonyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The prop-2-en-1-one moiety can participate in Michael addition reactions, further contributing to its biological effects .

Comparison with Similar Compounds

Similar compounds to 1-[4-(Cyclopropanesulfonyl)piperazin-1-yl]prop-2-en-1-one include:

    1-(Piperazin-1-yl)prop-2-en-1-one: Lacks the cyclopropanesulfonyl group, making it less reactive in certain chemical reactions.

    2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol: Contains an ethanol moiety instead of the prop-2-en-1-one, altering its chemical and biological properties.

    (2E)-1-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one:

The uniqueness of this compound lies in its combination of the cyclopropanesulfonyl and prop-2-en-1-one groups, providing a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

1-(4-cyclopropylsulfonylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-2-10(13)11-5-7-12(8-6-11)16(14,15)9-3-4-9/h2,9H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAORYHKZMZRGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)S(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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